6-fluoro-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFO3S. It is a derivative of chromene, a class of compounds known for their diverse biological activities. The presence of a sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the chlorosulfonation of 6-fluoro-2H-chromene. This reaction is carried out by treating 6-fluoro-2H-chromene with chlorosulfonic acid at low temperatures, usually around 0°C, to yield the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2H-chromene-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6-fluoro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-2H-chromene-3-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is exploited in drug development to create compounds that can specifically target and inhibit enzymes or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride: Similar in structure but with a chlorine atom at the 8th position.
2H-chromene-3-sulfonyl chloride: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
6-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group provides a reactive site for further chemical modifications. This combination makes it a versatile intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
1235438-95-5 |
---|---|
Molecular Formula |
C9H6ClFO3S |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
6-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClFO3S/c10-15(12,13)8-4-6-3-7(11)1-2-9(6)14-5-8/h1-4H,5H2 |
InChI Key |
JCLOOGHACKCHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.